molecular formula C5H7ClN2O2S B13880230 Methyl 2-aminothiazole-4-carboxylate hydrochloride

Methyl 2-aminothiazole-4-carboxylate hydrochloride

Cat. No.: B13880230
M. Wt: 194.64 g/mol
InChI Key: APCLRARAHKGGMA-UHFFFAOYSA-N
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Description

Methyl 2-aminothiazole-4-carboxylate hydrochloride ( 1373998-70-9, Molecular Formula: C5H7ClN2O2S) is a versatile chemical intermediate highly valued in medicinal chemistry and drug discovery research. This compound is a salt form of the methyl 2-aminothiazole-4-carboxylate scaffold, which is recognized as a promising, synthetically tractable template for developing new therapeutic agents. Research has identified this core structure as a potent inhibitor of Mycobacterium tuberculosis H37Rv, demonstrating exceptional activity that surpasses first-line therapeutics, positioning it as a leading candidate for novel anti-tubercular drug development . The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of several clinically applied anticancer drugs such as dasatinib and alpelisib . Its derivatives are extensively investigated as small molecule antitumor agents, showing potent nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon . The molecule's utility extends to biochemical research, where it serves as a key intermediate for designing inhibitors targeting specific enzymes and pathways, such as protein kinase CK2 and β-ketoacyl-ACP synthases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet prior to use.

Properties

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

IUPAC Name

methyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C5H6N2O2S.ClH/c1-9-4(8)3-2-10-5(6)7-3;/h2H,1H3,(H2,6,7);1H

InChI Key

APCLRARAHKGGMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminothiazole-4-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminothiazole-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Methyl 2-aminothiazole-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored as a potential drug candidate for the treatment of bacterial and fungal infections, as well as cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-aminothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with fungal cell membranes, disrupting their integrity and causing cell death .

Comparison with Similar Compounds

Ethyl 2-Aminothiazole-4-Carboxylate Hydrochloride (CAS 932-17-2)

  • Molecular Formula : C₆H₈N₂O₂S·HCl
  • Key Differences: Ester Group: Ethyl ester (vs. methyl ester) increases lipophilicity (LogP: ~0.5 vs. 0.36 for methyl) . Applications: Used in analogous synthetic pathways but may exhibit slower hydrolysis rates due to steric effects .

Methyl 2-Amino-5-Iodothiazole-4-Carboxylate (CAS 1235034-76-0)

  • Molecular Formula : C₅H₅IN₂O₂S
  • Key Differences :
    • Substituent : Iodine at position 5 enhances molecular weight (322.14 g/mol) and polarizability, influencing binding affinity in drug-receptor interactions .
    • Reactivity : Iodine substitution enables cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

Ethyl 2-Chlorothiazole-4-Carboxylate

  • Molecular Formula: C₆H₆ClNO₂S
  • Key Differences: Amino Group Replacement: Chlorine at position 2 reduces nucleophilicity, limiting applications in reductive amination but enhancing stability . Applications: Intermediate in agrochemicals rather than pharmaceuticals due to reduced bioactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 2-aminothiazole-4-carboxylate hydrochloride 14527-43-6 C₅H₆ClN₂O₂S 194.64 -NH₂, -COOCH₃, -HCl Antitubercular agents, intermediates
Ethyl 2-aminothiazole-4-carboxylate hydrochloride 932-17-2 C₆H₈ClN₂O₂S 212.66 -NH₂, -COOCH₂CH₃, -HCl Analogous intermediates
Methyl 2-amino-5-iodothiazole-4-carboxylate 1235034-76-0 C₅H₅IN₂O₂S 322.14 -NH₂, -I, -COOCH₃ Cross-coupling reactions
Ethyl 2-chlorothiazole-4-carboxylate - C₆H₆ClNO₂S 207.64 -Cl, -COOCH₂CH₃ Agrochemical synthesis

Biological Activity

Methyl 2-aminothiazole-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity, focusing on its efficacy against Mycobacterium tuberculosis and its antitumor properties, supported by data from various studies.

Overview of this compound

This compound is a derivative of the thiazole class, which is known for its diverse biological activities. The thiazole ring system contributes significantly to the pharmacological properties of compounds in this class, making them valuable in medicinal chemistry.

Efficacy Against Mycobacterium tuberculosis

Recent studies have highlighted the activity of methyl 2-aminothiazole-4-carboxylate derivatives against M. tuberculosis, the causative agent of tuberculosis. The compound has been shown to possess significant inhibitory effects on M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) reported at 0.06 µg/ml (240 nM) for some derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate .

Table 1: Antimycobacterial Activity of Selected Compounds

CompoundMIC (µg/ml)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06
Thiolactomycin (TLM)13
Isoniazid (INH)0.25

These findings suggest that methyl 2-amino derivatives can serve as promising templates for developing new anti-tubercular agents, especially given the increasing resistance to existing treatments .

The mechanism by which these compounds exert their antibacterial effects involves inhibition of the β-ketoacyl synthase enzyme (mtFabH), which is crucial in the fatty acid synthesis pathway of mycobacteria. While some derivatives showed potent activity against M. tuberculosis, others were more effective as enzyme inhibitors without direct antibacterial action .

Antitumor Activity

In addition to their antimicrobial properties, thiazole derivatives have been evaluated for their antitumor potential. A series of synthesized compounds, including those derived from methyl 2-aminothiazole-4-carboxylate, have demonstrated varying degrees of cytotoxicity against cancer cell lines.

Case Studies and Findings

One study assessed the antitumor activity using the MTT assay across various cell lines, revealing that certain modifications to the thiazole structure significantly enhanced cytotoxic effects .

Table 2: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µg/ml)Cell LineReference
Methyl 2-amino-thiazole-4-carboxamide<10A431
Methyl 2-amino-thiazole-5-carboxamide<20HT29

The structure-activity relationship (SAR) analysis indicated that substituents on the thiazole ring and phenyl groups significantly influenced biological activity. For instance, electron-donating groups at specific positions were found to enhance cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-aminothiazole-4-carboxylate hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via cyclization of thiourea derivatives with α-haloketones or esters. For example, ethyl analogs (e.g., Ethyl 2-aminothiazole-4-carboxylate, CAS 932-17-2) are prepared by reacting ethyl cyanoacetate with thiourea in acidic conditions, followed by hydrochlorination . Characterization typically involves ¹H/¹³C NMR for functional group verification and HPLC for purity assessment. X-ray crystallography (using programs like SHELXL ) may confirm structural integrity if single crystals are obtained.

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (amide/thiazole absorbance at 250–300 nm) and LC-MS to identify breakdown products (e.g., free carboxylic acid or amine derivatives). Compare kinetics using Arrhenius plots to predict shelf-life .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is a skin/eye irritant (Risk Code 36/37/38). Use fume hoods , nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes (Safety Description 26) and consult medical help. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing thiazole-based derivatives like this compound?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization energy barriers) and identify optimal solvents/catalysts. Tools like Gaussian or ORCA can predict regioselectivity in thiazole ring formation. Validate predictions with experimental yields and spectroscopic data .

Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives during structural refinement?

  • Methodological Answer : Discrepancies (e.g., bond-length variations) may arise from twinning or disorder. Use SHELXD/SHELXE for phase determination and Olex2 for model refinement. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions. If ambiguity persists, supplement with solid-state NMR .

Q. How can researchers mitigate impurity formation during large-scale synthesis of this pharmaceutical intermediate?

  • Methodological Answer : Common impurities include unreacted thiourea or ester byproducts. Implement DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry, catalyst loading). Use preparative HPLC for purification and mass-directed fractionation to isolate target compounds. Track impurities via ICH guidelines for residual solvents .

Q. What role does the hydrochloride counterion play in the compound’s solubility and bioactivity?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Assess solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Compare bioactivity (e.g., enzyme inhibition) with freebase forms using dose-response curves to quantify salt effects .

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